

The Synthesis and Properties of 3,5-Diisopropylbromobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,5-Diisopropylbromobenzene**

Cat. No.: **B1339613**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-diisopropylbromobenzene**, a substituted aromatic hydrocarbon. The document details its chemical properties, synthesis, and spectroscopic data, compiled from various scientific sources. This guide is intended to be a valuable resource for professionals in research and development who may utilize this compound in their work.

Core Compound Properties

3,5-Diisopropylbromobenzene, also known as 1-bromo-3,5-diisopropylbenzene, is a significant intermediate in organic synthesis. Its physical and chemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ Br	[PubChem][1]
Molecular Weight	241.17 g/mol	[PubChem][1]
CAS Number	23058-81-3	[ChemScene][2], [Sigma-Aldrich]
Appearance	Liquid	[Sigma-Aldrich]
Purity	≥98%	[ChemScene][2]
SMILES	CC(C)C1=CC(=CC(=C1)Br)C(C)C	[PubChem][1]
InChI	InChI=1S/C12H17Br/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3	[PubChem][1]

Synthesis of 3,5-Diisopropylbromobenzene

The primary synthetic route to **3,5-diisopropylbromobenzene** involves the electrophilic bromination of 1,3-diisopropylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring.[3][4] The synthesis can be conceptually broken down into two main stages: the preparation of the 1,3-diisopropylbenzene precursor and its subsequent bromination.

Stage 1: Synthesis of 1,3-Diisopropylbenzene

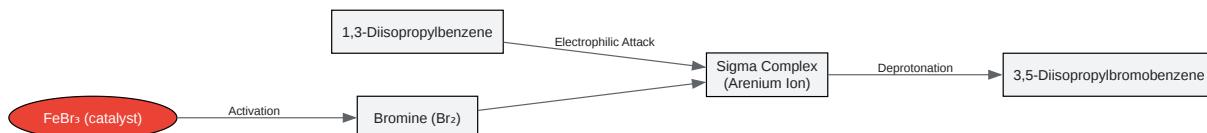

1,3-Diisopropylbenzene is typically synthesized via the Friedel-Crafts alkylation of benzene with propylene or an isopropyl halide (e.g., isopropyl bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The reaction proceeds through the formation of an isopropyl carbocation, which then attacks the benzene ring.

Figure 1: Synthesis of 1,3-Diisopropylbenzene via Friedel-Crafts Alkylation.

Stage 2: Bromination of 1,3-Diisopropylbenzene

The subsequent bromination of 1,3-diisopropylbenzene is an electrophilic aromatic substitution reaction. The isopropyl groups are ortho-, para-directing and activating. Due to steric hindrance

from the two isopropyl groups, the incoming electrophile (bromonium ion) is directed to the C-5 position, which is meta to both isopropyl groups. The reaction is typically carried out using molecular bromine (Br_2) with a Lewis acid catalyst, such as iron(III) bromide (FeBr_3), which polarizes the $\text{Br}-\text{Br}$ bond to generate the electrophile.[3][6]

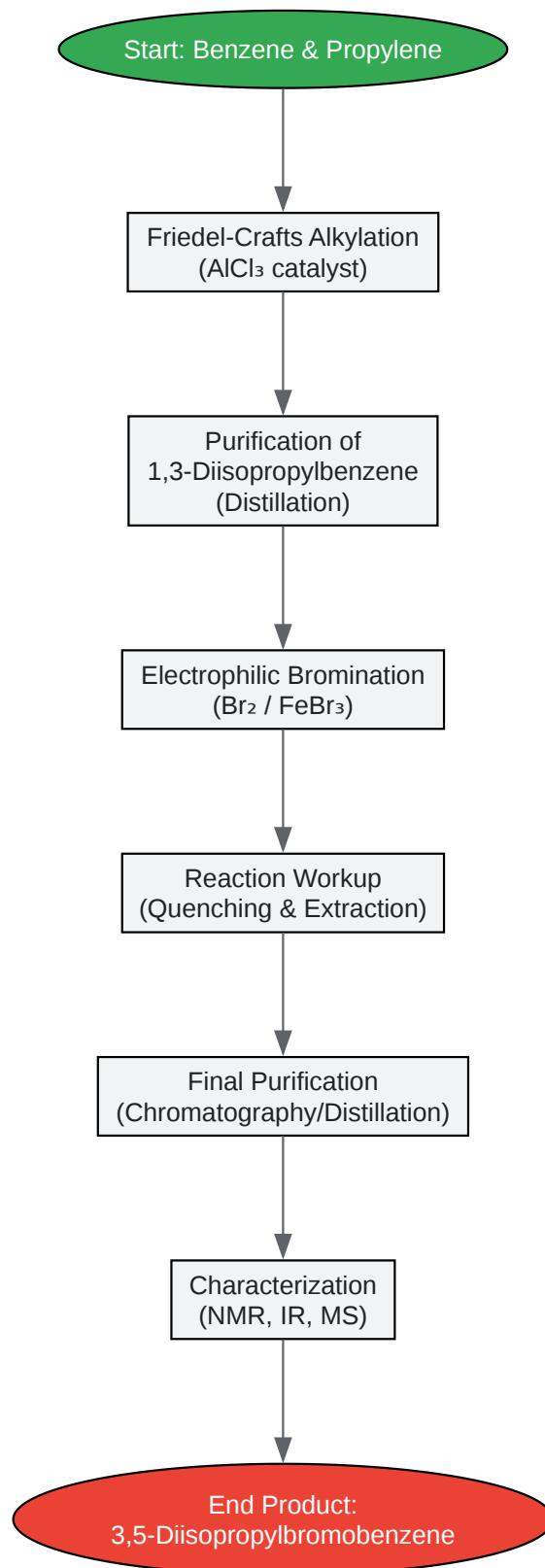

[Click to download full resolution via product page](#)

Figure 2: Bromination of 1,3-Diisopropylbenzene.

Detailed Experimental Protocols

While a specific early research paper with a detailed protocol for **3,5-diisopropylbromobenzene** was not identified in the search, a general procedure can be constructed based on established methods for Friedel-Crafts alkylation and electrophilic aromatic bromination. The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety considerations.

Experimental Workflow

[Click to download full resolution via product page](#)**Figure 3:** Overall Experimental Workflow for the Synthesis of 3,5-Diisopropylbromobenzene.

Protocol 1: Synthesis of 1,3-Diisopropylbenzene

This protocol is based on the general principles of Friedel-Crafts alkylation.[\[5\]](#)

Materials:

- Benzene
- Propylene gas or 2-bromopropane
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM) as solvent
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet (or dropping funnel) is charged with anhydrous aluminum chloride and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Benzene is added to the stirred suspension.
- The mixture is cooled in an ice bath.
- Propylene gas is bubbled through the solution at a controlled rate, or 2-bromopropane is added dropwise.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M HCl.

- The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 1,3-diisopropylbenzene.

Protocol 2: Bromination of 1,3-Diisopropylbenzene

This protocol is based on general procedures for the bromination of activated aromatic rings.[\[3\]](#) [\[6\]](#)

Materials:

- 1,3-Diisopropylbenzene
- Molecular bromine (Br_2)
- Iron powder or anhydrous iron(III) bromide (FeBr_3)
- Carbon tetrachloride (CCl_4) or dichloromethane (DCM) as solvent
- Saturated sodium thiosulfate solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware

Procedure:

- In a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, 1,3-diisopropylbenzene is dissolved in the chosen solvent.
- A catalytic amount of iron powder or FeBr_3 is added.
- A solution of bromine in the same solvent is added dropwise to the stirred mixture at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

- After the addition is complete, the mixture is stirred at room temperature until the bromine color disappears.
- The reaction mixture is then washed with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate.
- The solvent is removed by rotary evaporation, and the crude **3,5-diisopropylbromobenzene** can be purified by vacuum distillation or column chromatography.

Spectroscopic Data

The following table summarizes key spectroscopic data for **3,5-diisopropylbromobenzene**, which is crucial for its identification and characterization.

Spectroscopic Data	Values and Interpretation	Source
¹ H NMR	<p>Chemical shifts (δ) for aromatic and isopropyl protons.</p> <p>Expected signals would include a septet for the methine proton and a doublet for the methyl protons of the isopropyl groups, along with signals for the aromatic protons.</p>	[7] (General Reference)
¹³ C NMR	<p>Chemical shifts (δ) for the different carbon atoms in the molecule, including the ipso-, ortho-, meta-, and para-carbons of the aromatic ring, and the carbons of the isopropyl groups.</p>	(Related Compound), [7] (General Reference)
Infrared (IR)	<p>Characteristic absorption bands for C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and the C-Br stretching frequency.</p>	(Related Compound)
Mass Spectrometry (MS)	<p>The mass spectrum would show the molecular ion peak (M^+) and a characteristic M+2 peak due to the presence of the bromine isotopes (^{79}Br and ^{81}Br) in approximately a 1:1 ratio. Fragmentation patterns would correspond to the loss of isopropyl and other fragments.</p>	[8] (Related Compound)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Diisopropylbromobenzene | C12H17Br | CID 11630091 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. rsc.org [rsc.org]
- 8. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]
- To cite this document: BenchChem. [The Synthesis and Properties of 3,5-Diisopropylbromobenzene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339613#early-research-papers-on-3-5-diisopropylbromobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com